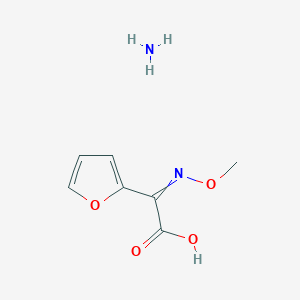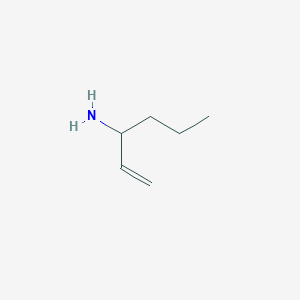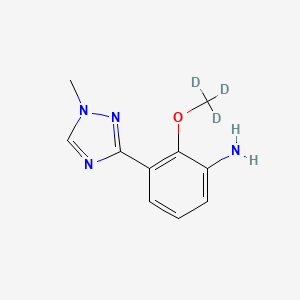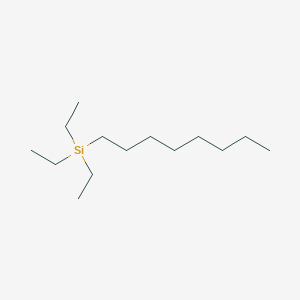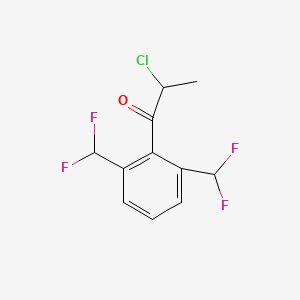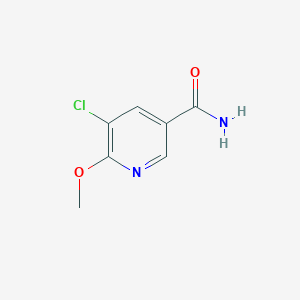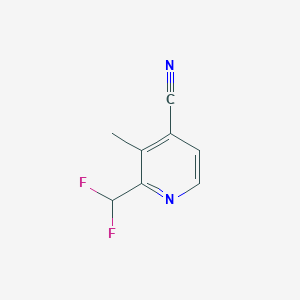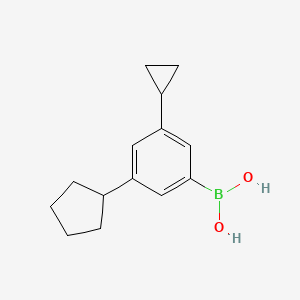
(3-Cyclopentyl-5-cyclopropylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Cyclopentyl-5-cyclopropylphenyl)boronic acid is an organoboron compound with the molecular formula C14H19BO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. The presence of both cyclopentyl and cyclopropyl groups in its structure makes it a unique reagent for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopentyl-5-cyclopropylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The reaction conditions often include heating the mixture to around 80-100°C for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using hydrogen peroxide or other oxidizing agents.
Substitution: The boronic acid group can undergo substitution reactions with various electrophiles to form new carbon-boron bonds.
Common Reagents and Conditions:
Palladium Catalysts: Such as tetrakis(triphenylphosphine)palladium(0) for Suzuki-Miyaura coupling.
Bases: Potassium acetate or sodium carbonate to facilitate the borylation process.
Oxidizing Agents: Hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Boronic Acids: Formed through substitution reactions.
Applications De Recherche Scientifique
(3-Cyclopentyl-5-cyclopropylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of (3-Cyclopentyl-5-cyclopropylphenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with various enzymes and receptors, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: A simpler boronic acid used in similar reactions but lacks the cyclopentyl and cyclopropyl groups.
(4-Methoxyphenyl)boronic Acid: Contains a methoxy group, offering different reactivity and selectivity.
(3,5-Dimethylphenyl)boronic Acid: Contains methyl groups, providing different steric and electronic properties.
Uniqueness: (3-Cyclopentyl-5-cyclopropylphenyl)boronic acid is unique due to the presence of both cyclopentyl and cyclopropyl groups, which can influence its reactivity and selectivity in chemical reactions. These groups can provide steric hindrance and electronic effects that are not present in simpler boronic acids, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C14H19BO2 |
|---|---|
Poids moléculaire |
230.11 g/mol |
Nom IUPAC |
(3-cyclopentyl-5-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C14H19BO2/c16-15(17)14-8-12(10-3-1-2-4-10)7-13(9-14)11-5-6-11/h7-11,16-17H,1-6H2 |
Clé InChI |
QVLURYFLAOAMRA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)C2CC2)C3CCCC3)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14071206.png)
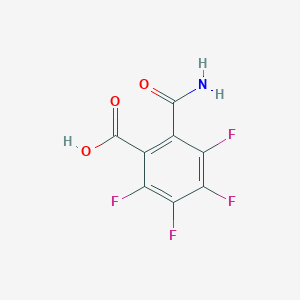
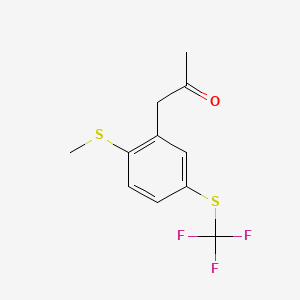
![{2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14071221.png)


